Boc-L-Styrylalanine-DCHA
Description
Evolution and Utility of Non-Canonical Amino Acids in Peptide Science
The 20 proteinogenic amino acids provide the fundamental blueprint for a vast array of proteins and peptides. However, nature itself is not limited to this set, with over 900 non-canonical amino acids (ncAAs) known to exist. mdpi.com These ncAAs can be incorporated into peptides and proteins through various in vivo and in vitro methods, offering a way to modify their properties. mdpi.com The expansion of the genetic alphabet to include ncAAs has become a powerful tool in chemical biology, enabling the synthesis of peptides and proteins with enhanced stability, novel functions, and unique structural features. eurpepsoc.comnih.gov The inspiration for using ncAAs in drug discovery often comes from natural products, such as non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), where biological activity is linked to unique amino acid architectures. nih.gov
The Role of Protecting Groups in Peptide Synthesis: A Focus on Boc Chemistry Principles
Peptide synthesis, a cornerstone of chemical biology, relies heavily on the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. americanpeptidesociety.org The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. americanpeptidesociety.orgnih.gov The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.org During solid-phase peptide synthesis (SPPS), the Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. thermofisher.compeptide.com While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more common due to its milder deprotection conditions, Boc chemistry remains advantageous for the synthesis of complex or hydrophobic peptides and for certain non-natural amino acid analogs that may be sensitive to basic conditions. americanpeptidesociety.orgthermofisher.com
Research Rationale and Scope for Boc-L-Styrylalanine-DCHA within Academic Investigations
This compound is a commercially available, protected form of the non-canonical amino acid L-styrylalanine. aksci.comhbcchem-inc.com The "Boc" designation indicates that the amino group is protected by a tert-butyloxycarbonyl group, making it suitable for use in Boc-based peptide synthesis. peptide.com The "DCHA" refers to dicyclohexylamine (B1670486), which forms a salt with the carboxylic acid group of the amino acid. aksci.com This salt form often improves the stability and handling of the compound. guidechem.com The primary application of this compound in academic research is as a building block for the synthesis of peptides and other complex molecules. chemimpex.com Its use allows for the site-specific incorporation of the styrylalanine moiety, enabling researchers to investigate the effects of this modification on peptide structure, function, and binding interactions. plos.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Synonyms | Boc-3-styryl-L-alanine dicyclohexylamine salt, (S)-3-(Boc-amino)-5-phenyl-4-pentenoic acid dicyclohexylamine salt | aksci.com |
| CAS Number | 261165-04-2 | aksci.com |
| Molecular Formula | C28H44N2O4 | |
| Molecular Weight | 472.67 g/mol | aksci.com |
| Appearance | White powder | aksci.com |
| Melting Point | 139-142°C | aksci.com |
| Purity | 98% (HPLC) | aksci.com |
| Storage | 2-8°C | activate-scientific.com |
Structure
2D Structure
Properties
CAS No. |
331730-11-1 |
|---|---|
Molecular Formula |
C28H44N2O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
InChI Key |
XFECITMZVLWAJB-ZOWNYOTGSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Boc L Styrylalanine Dcha
Stereoselective Synthesis of L-Styrylalanine Precursors
The creation of the L-styrylalanine backbone with the correct stereochemistry is a critical initial step. Asymmetric synthesis techniques are employed to ensure the desired L-configuration. ethz.ch One common approach involves starting with a chiral pool material, such as a naturally occurring L-amino acid, which already possesses the desired stereocenter. ethz.ch For instance, derivatives of L-glutamine have been used as starting materials for the synthesis of unnatural amino acids, preserving the stereochemistry throughout the reaction sequence. researchgate.net
Another strategy is the use of stereoselective reactions, such as the Strecker reaction or the Pudovik reaction, on prochiral substrates. researchgate.netnih.gov These methods introduce the amino and carboxyl groups in a spatially controlled manner. For example, the diastereoselective synthesis of enantiopure α-aminophosphonic acid derivatives has been achieved through an intramolecular Pudovik reaction. researchgate.net Furthermore, photocatalytic methods have been developed for the synthesis of unnatural amino acids from cysteine derivatives, which proceed under mild conditions while retaining stereochemistry. researchgate.net
The table below summarizes some approaches to stereoselective synthesis relevant to amino acid precursors.
| Method | Description | Key Features |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, such as L-amino acids or sugars. ethz.ch | The stereocenter is pre-existing, guiding the formation of subsequent stereocenters. |
| Asymmetric Strecker Synthesis | Involves the addition of a cyanide source and an amine to an aldehyde or ketone in the presence of a chiral catalyst. nih.gov | Creates a new stereocenter with high enantiomeric excess. |
| Asymmetric Hydrogenation | Reduction of a prochiral enamine or dehydroamino acid using a chiral catalyst. | A versatile method for establishing the stereochemistry at the α-carbon. |
| Enzymatic Resolution | Separation of a racemic mixture of amino acid precursors using an enzyme that selectively acts on one enantiomer. ethz.ch | Provides access to highly enantiopure materials. |
N-alpha-Protection Strategies: Introduction of the tert-Butoxycarbonyl (Boc) Moiety
Once the L-styrylalanine precursor is obtained, the α-amino group is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at the amino group during subsequent synthetic transformations. peptide.com The Boc group is widely used due to its stability under many reaction conditions and its ease of removal under moderately acidic conditions. peptide.comnumberanalytics.com
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comorganic-chemistry.org The choice of base and solvent system is critical for optimizing the reaction yield and minimizing side products.
Commonly used bases include triethylamine, sodium bicarbonate, or sodium hydroxide. sigmaaldrich.com The reaction is often carried out in a mixture of an organic solvent, such as dioxane or tetrahydrofuran (B95107) (THF), and water to ensure the solubility of both the amino acid and the Boc anhydride. sigmaaldrich.comgoogle.com For amino acids with lipophilic side chains, using ether as a solvent for extraction can lead to higher purity products. sigmaaldrich.com The reaction is typically performed at room temperature. sigmaaldrich.com
The table below shows typical conditions for Boc protection.
| Parameter | Condition | Purpose |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Source of the Boc group. numberanalytics.com |
| Base | Triethylamine, NaOH, NaHCO₃ | To deprotonate the amino group, facilitating nucleophilic attack. sigmaaldrich.com |
| Solvent | Dioxane/water, THF/water, Acetone/water | To dissolve both the amino acid and Boc₂O. sigmaaldrich.com |
| Temperature | Room Temperature | Mild conditions to prevent side reactions. sigmaaldrich.com |
| Catalyst (optional) | 4-Dimethylaminopyridine (DMAP) | To increase the reaction rate for less reactive amines. rsc.org |
A major concern during the Boc protection step is the potential for racemization at the chiral α-carbon. Racemization can occur, especially under harsh basic or acidic conditions. wiley-vch.de To maintain the stereochemical integrity of the L-styrylalanine, the reaction conditions must be carefully controlled.
Using a slight excess of the Boc-anhydride and a suitable base at controlled temperatures helps to minimize the risk of racemization. sigmaaldrich.com The reaction is generally rapid, which also limits the exposure of the chiral center to conditions that could cause epimerization. sigmaaldrich.com It has been demonstrated that Boc protection of α-amino acids can be achieved with complete preservation of stereointegrity. researchgate.net The use of N-methylmorpholine or pyridine (B92270) as a base has also been reported to be effective in preventing racemization during the introduction of urethane (B1682113) protecting groups. nih.gov
Optimization of Reaction Conditions for Boc Derivatization
Formation and Utility of the Dicyclohexylammonium (DCHA) Salt
The formation of the DCHA salt is an acid-base reaction between the carboxylic acid group of Boc-L-styrylalanine and the basic amine, dicyclohexylamine (B1670486). This results in the formation of a stable, crystalline solid. bachem.com The formation of a DCHA salt is particularly advantageous when the free acid form of the Boc-protected amino acid is an oil or is unstable, which is often the case. bachem.com
The crystalline nature of the DCHA salt greatly facilitates the handling and purification of the compound. bachem.com It allows for easy isolation from the reaction mixture through filtration and can be stored for extended periods without degradation. nih.gov This increased stability and ease of handling are significant benefits, especially in a multi-step synthesis.
The DCHA salt can be purified to a high degree through recrystallization. The salt is typically crystallized by adding dicyclohexylamine to a solution of the Boc-amino acid in a suitable solvent like ether. sigmaaldrich.com The resulting crystalline solid can be collected by filtration and washed to remove any soluble impurities.
For the subsequent use of the amino acid in peptide synthesis, the DCHA salt must be converted back to the free acid. This is typically achieved by suspending the salt in a solvent like ethyl acetate (B1210297) and treating it with an aqueous acid, such as 10% phosphoric acid, until the salt dissolves and two clear phases are formed. bachem.com It is important to avoid using hydrochloric acid as it can form a sparingly soluble salt with dicyclohexylamine. bachem.com After separation of the organic layer, washing with water, and drying, the solvent is evaporated to yield the pure Boc-L-styrylalanine as a free acid, often as an oil. bachem.com
Mechanism of Salt Formation and Its Impact on Compound Handling
Analytical Characterization Techniques for Research-Grade Materials
The definitive identification and purity assessment of Boc-L-Styrylalanine-DCHA are paramount for its application in research and development. This is achieved through a combination of sophisticated analytical techniques, primarily spectroscopic and chromatographic methods.
Spectroscopic Analyses for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectra would be expected to show characteristic signals for the protons of the styryl, alanine (B10760859), and Boc protecting groups. The vinyl protons of the styryl group would appear in the downfield region, typically between 6.0 and 7.5 ppm, with distinct coupling constants indicating their cis or trans configuration. The aromatic protons of the phenyl ring would also resonate in this region. The α-proton of the alanine backbone would likely appear as a multiplet around 4.0-4.5 ppm. The tert-butyl protons of the Boc group would exhibit a characteristic singlet at approximately 1.4 ppm.
¹³C NMR spectra provide complementary information. The carbonyl carbons of the carboxylic acid and the Boc group would be found in the range of 155-175 ppm. The carbons of the phenyl ring and the vinyl group would resonate between 120 and 140 ppm. The α-carbon of the alanine moiety and the carbons of the Boc group's quaternary center and methyl groups would appear at higher field strengths.
Representative ¹H NMR and ¹³C NMR Data for Boc-L-Styrylalanine Moiety
| Assignment | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |
|---|---|---|
| Phenyl-H | 7.20-7.40 (m) | 126.0-137.0 |
| Vinyl-H | 6.10-6.80 (m) | 125.0-135.0 |
| α-CH | 4.10-4.40 (m) | 53.0-56.0 |
| β-CH₂ | 2.60-2.90 (m) | 35.0-38.0 |
| Boc-(CH₃)₃ | 1.45 (s) | 28.3 |
| Boc-C(CH₃)₃ | - | 80.0 |
| COOH | - | 174.0-176.0 |
| Boc-C=O | - | 155.0-156.0 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS):
Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common technique. The fragmentation of Boc-protected amino acids is well-documented. nih.govacs.orgnih.gov Characteristic losses from the Boc group, such as the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), are typically observed. nih.govnih.gov The fragmentation pattern of the styrylalanine backbone would provide further structural confirmation.
Predicted Mass Spectrometry Fragmentation of Boc-L-Styrylalanine
| Fragment Ion | Description |
|---|---|
| [M+H]⁺ | Protonated molecule |
| [M-55]⁺ | Loss of isobutylene from Boc group |
| [M-99]⁺ | Loss of the Boc group |
| [M-Boc+H]⁺ | Loss of the Boc group with hydrogen rearrangement |
Note: 'M' represents the molecular mass of Boc-L-Styrylalanine.
Chromatographic Methods for Purity and Isomeric Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and, crucially, the isomeric purity of this compound.
Purity Assessment:
Reversed-phase HPLC (RP-HPLC) is routinely used to determine the chemical purity of the compound. A C18 column is often employed with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, typically containing an additive such as trifluoroacetic acid (TFA). The purity is determined by integrating the area of the main peak relative to the total area of all observed peaks.
Isomeric Purity Assessment (Chiral HPLC):
Ensuring the enantiomeric purity of Boc-L-Styrylalanine is critical for its use in peptide synthesis, as the presence of the D-enantiomer can lead to undesired diastereomeric peptide impurities. Chiral HPLC is the method of choice for this analysis. sigmaaldrich.comchiralpedia.comlibretexts.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of N-protected amino acids. pharmafocusasia.comresearchgate.net The separation can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase is critical for achieving optimal separation. For instance, in normal phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol) are common.
Illustrative HPLC Conditions for Chiral Separation of Boc-Amino Acids
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | 25 °C |
Note: These are representative conditions and may require optimization for this compound.
Boc L Styrylalanine Dcha in Advanced Peptide Synthesis Strategies
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide sequences on a solid support. nih.govnih.gov The successful integration of a non-natural amino acid like Boc-L-Styrylalanine-DCHA into established SPPS protocols, particularly the Boc/Bzl strategy, is critical for its widespread use.
Compatibility with Established Boc-SPPS Resins and Linkers
The Boc-SPPS strategy traditionally employs resins that are stable to the acidic conditions used for Boc group removal but cleavable under stronger acidic conditions to release the final peptide. peptide.com The choice of resin and linker is crucial for the successful synthesis of peptides. shivajicollege.ac.in
Commonly used resins in Boc-SPPS include:
Merrifield Resin: A chloromethylated polystyrene-divinylbenzene resin, it is a classic support for Boc-SPPS. shivajicollege.ac.in
PAM (Phenylacetamidomethyl) Resin: This resin offers increased acid stability of the peptide-resin linkage compared to the Merrifield resin, minimizing premature chain loss during synthesis. shivajicollege.ac.in
While specific studies detailing the direct attachment and performance of this compound on these resins are not extensively documented in publicly available literature, the chemical nature of the compound suggests compatibility. The DCHA salt would be neutralized prior to the coupling of the free carboxylic acid to the resin. The bulky nature of the styrylalanine side chain might necessitate optimized coupling conditions to ensure efficient loading onto the resin.
Table 1: Theoretical Compatibility of Boc-L-Styrylalanine with Common Boc-SPPS Resins
| Resin Type | Linker Type | Expected Compatibility | Potential Considerations |
| Merrifield | Benzyl Ester | Compatible | Potential for premature cleavage with repeated TFA treatments. |
| PAM | Phenylacetamidomethyl | Highly Compatible | Increased stability is advantageous for longer peptides. |
| BHA/MBHA | Benzhydrylamine | Compatible | Used for the synthesis of C-terminal peptide amides. |
Investigation of Coupling Efficiencies and Side Reactions in Peptide Elongation
The efficiency of peptide bond formation during chain elongation is critical to obtaining high-purity final products. googleapis.com The steric hindrance posed by the bulky styryl side chain of L-styrylalanine could potentially impact coupling efficiency. The use of potent coupling reagents is often necessary to overcome the steric hindrance of complex amino acids. bachem.com
Potential side reactions during the incorporation of styrylalanine could include reactions involving the double bond of the styryl group, although this is less likely under standard SPPS coupling conditions. More common side reactions in SPPS are generally sequence-dependent and can include aspartimide formation or diketopiperazine formation, particularly at the dipeptide stage. bibliomed.orgresearchgate.netijprt.org
Table 2: Common Coupling Reagents and Their Potential Efficacy with Boc-L-Styrylalanine
| Coupling Reagent | Activation Mechanism | Potential Efficacy | Notes |
| DCC/HOBt | Carbodiimide/Active Ester | Moderate to Good | A standard and cost-effective choice. |
| HBTU/HATU | Aminium/Uronium Salt | High | Generally more efficient for sterically hindered amino acids. |
| PyBOP | Phosphonium Salt | High | Known for its high coupling efficiency and low racemization. |
Selective Deprotection of the Boc Group and its Kinetic Aspects
The selective removal of the Nα-Boc protecting group is a repetitive and crucial step in Boc-SPPS, typically achieved using trifluoroacetic acid (TFA). peptide.com The kinetics of this deprotection can be influenced by the nature of the amino acid side chain. While detailed kinetic studies specifically on Boc-L-Styrylalanine are scarce, the deprotection mechanism is generally understood to proceed via protonation of the Boc group followed by the formation of a tert-butyl cation. peptide.comacsgcipr.org
The rate of deprotection can be influenced by factors such as acid concentration and the presence of scavengers to prevent side reactions caused by the tert-butyl cation, especially for sensitive residues like Tryptophan or Methionine. peptide.comacsgcipr.org Studies on the deprotection of various N-Boc protected amines show a dependence on the substrate's structure and the reaction conditions. nih.govnih.govmdpi.com It is reasonable to assume that the deprotection of Boc-L-Styrylalanine would proceed under standard TFA/DCM conditions, but optimization of the deprotection time may be necessary to ensure complete removal without compromising the integrity of the growing peptide chain.
Applications in Solution-Phase Peptide Synthesis and Fragment Condensation
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of protected peptide fragments for subsequent condensation. nih.govweihuasw.comambiopharm.com
This compound can be readily utilized in solution-phase synthesis. After neutralization of the DCHA salt, the free Boc-L-Styrylalanine can be coupled to another amino acid ester using standard solution-phase coupling reagents. The advantage of solution-phase synthesis is the ability to purify intermediates at each step, potentially leading to a higher purity final product. nih.gov
Fragment condensation is a powerful approach for the synthesis of long peptides, where smaller, protected peptide fragments are synthesized (either in solution or on a solid support) and then coupled together in solution. cblpatras.grcsic.es The incorporation of L-styrylalanine into a peptide fragment could be strategically employed to introduce specific structural features or to act as a unique spectroscopic probe within a larger peptide sequence.
Influence of the L-Styrylalanine Residue on Peptide Synthesis Yields and Quality
Conversely, some studies suggest that the incorporation of certain unnatural amino acids can improve synthesis outcomes. For instance, the aforementioned study on D-styrylalanine reported improved yield and purity. The conformational constraints imposed by the styrylalanine residue might, in some sequence contexts, disrupt inter-chain aggregation, thereby facilitating a more efficient synthesis. The ultimate effect on yield and quality is likely to be highly dependent on the specific peptide sequence and the synthetic strategy employed.
Conformational and Structural Analysis of L Styrylalanine Containing Peptides
Impact of the Styryl Moiety on Peptide Secondary and Tertiary Structures
The styryl group, a vinylbenzene functional group, appended to the alanine (B10760859) backbone, profoundly influences the conformational landscape of a peptide. Its size and electronic properties can disrupt or stabilize canonical secondary structures such as α-helices and β-sheets. nih.gov The inherent tendency of peptide chains to form aggregated structures through inter-chain interactions can be significantly altered by the presence of such a bulky, hydrophobic residue. sigmaaldrich.com The introduction of the styryl moiety can modulate the solubility and synthetic efficiency of peptides by disrupting the secondary structure formation that often leads to aggregation during synthesis. sigmaaldrich.com
The extended π-system of the styryl side chain is a dominant factor in determining peptide conformation due to its capacity for non-covalent aromatic interactions. nih.govresearchgate.net These interactions, particularly π-π stacking, are crucial forces in governing protein and peptide folding, stability, and molecular recognition. nih.govresearchgate.net The styryl group can engage in intramolecular π-π stacking with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the peptide sequence. mdpi.com This interaction involves the face-to-face or edge-to-face stacking of the aromatic rings, which can stabilize specific turns or folded structures.
These aromatic-aromatic interactions can serve as a driving force for peptide self-assembly and the stabilization of defined nanostructures. nih.gov In computational models, peptides designed with aromatic residues strategically placed on the same face of a helical structure have been shown to exhibit stabilizing intra-helix aromatic interactions. nih.gov The energy landscape of interacting phenyl rings presents a broad minimum, suggesting that these interactions can enforce a well-defined, albeit somewhat flexible, structural arrangement. nih.gov The formation of these aromatic cores can be a primary driver of the aggregation process, leading to a decrease in the entropy of the system, similar to the hydrophobic collapse effect observed in protein folding. upc.edu
The sheer bulk of the styryl side chain introduces significant steric hindrance, which plays a critical role in defining the conformational possibilities of the peptide backbone. mpg.de Steric hindrance from large side chains can restrict the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. nih.gov This limitation on the accessible φ/ψ regions of the Ramachandran plot effectively reduces the number of low-energy conformations the peptide can adopt, thereby guiding the folding process towards a more defined structure. nih.gov
The steric clashes between the styryl group and adjacent residues can prevent the formation of certain secondary structures while favoring others. For instance, the bulkiness may be incompatible with the tight packing required in an α-helix but could be accommodated in a more extended β-sheet structure or within turn regions. This effect is highly dependent on the position of the L-Styrylalanine residue within the sequence and the nature of its neighboring amino acids. frontiersin.org The use of bulky groups is a known strategy in peptide synthesis to prevent undesirable side reactions by physically blocking access to reactive sites, a principle that also applies to the conformational restrictions within a folded peptide. peptide.com
Role of Aromatic Interactions in Directing Conformational Preferences
Stereochemical Influence of the L-Chirality on Peptide Folding Pathways
Chirality is a fundamental concept in biochemistry, and the stereochemistry of amino acids profoundly impacts peptide and protein structure and function. jpt.com Proteins in the human body are composed almost exclusively of L-amino acids, and biological systems like enzymes and receptors are highly stereospecific, preferentially recognizing one chiral form over the other. jpt.com The L-configuration of Styrylalanine dictates a specific three-dimensional orientation of its bulky side chain relative to the peptide backbone.
This fixed stereochemistry has significant implications for the peptide's folding pathway. Introducing a D-amino acid (the enantiomer of the L-form) into an L-peptide sequence can drastically disrupt secondary structures like α-helices and β-sheets by inducing kinks or altering the natural twist of the chain. frontiersin.orgnih.gov Conversely, the specific L-chirality of styrylalanine, in concert with the L-chirality of other residues, promotes cooperative interactions, such as hydrogen bonding and hydrophobic contacts, that lead to stable, well-defined L-peptide assemblies. rsc.org Molecular dynamics studies have shown that proteins can interact differently with L- and D-peptides; for example, an L-peptide might be induced to fold and assemble by a protein, while its D-enantiomer remains unstructured in the same environment. rsc.org The chirality of a single amino acid can therefore determine the handedness and morphology of the entire supramolecular peptide assembly. frontiersin.orgnih.gov
Computational Chemistry and Molecular Dynamics Simulations for Conformational Prediction
Computational methods are indispensable tools for exploring the conformational preferences of peptides containing non-natural amino acids like L-Styrylalanine. nih.gov Molecular dynamics (MD) simulations, in particular, allow researchers to model the behavior of peptides at an atomic level over time, providing insights into folding processes, structural stability, and intermolecular interactions. nih.govmdpi.com These simulations can predict how a peptide might fold, identify the most stable conformations, and elucidate the complex interplay of forces that govern its structure. researchgate.netplos.org By simulating peptides in various environments (e.g., in water or complexed with other molecules), a detailed understanding of their structural dynamics can be achieved. mdpi.commdpi.com
The table below presents a hypothetical, yet representative, set of preferred dihedral angles for an L-Styrylalanine residue within a peptide, as would be determined from molecular dynamics simulations. These values indicate the regions of conformational space most likely to be occupied by the residue.
| Dihedral Angle | Symbol | Typical Preferred Range (Degrees) | Associated Structural Feature |
|---|---|---|---|
| Phi | φ | -150 to -50 | Backbone N-Cα bond rotation |
| Psi | ψ | +110 to +170 | Backbone Cα-C bond rotation |
| Chi 1 | χ1 | -80 to -40 or +160 to +200 | Side chain Cα-Cβ bond rotation |
| Chi 2 | χ2 | +70 to +110 or -70 to -110 | Side chain Cβ-Cγ bond rotation |
MD simulations are particularly effective at characterizing the non-covalent interactions that stabilize peptide structures. mdpi.com Intramolecular hydrogen bonds, primarily between the amide protons and carbonyl oxygens of the peptide backbone, are the defining interactions of secondary structures like helices and sheets. mpg.denih.gov Simulations can track the formation and breaking of these bonds over time, revealing the stability of these structural motifs. nih.gov
Simultaneously, the simulations can quantify aromatic interactions, such as the π-π stacking involving the styryl group. nih.gov The analysis can reveal the geometry (e.g., parallel-displaced vs. T-shaped) and energy of these interactions. nih.gov Interestingly, research suggests a synergistic relationship between hydrogen bonding and π-π stacking; the presence of hydrogen bonds can affect the electron density of aromatic rings, thereby increasing the strength of π-π stacking interactions. rsc.orgchemrxiv.org Computational analysis allows for the detailed study of this synergy, providing a comprehensive picture of the forces that dictate the final, folded conformation of an L-Styrylalanine-containing peptide. nih.gov
Applications in Peptide and Peptidomimetic Design
Construction of Conformational Constrained Peptidomimetics
A primary goal in peptidomimetic chemistry is to develop molecules that mimic the three-dimensional shape and biological function of natural peptides but with improved pharmacological properties. mdpi.com A key strategy is to introduce conformational constraints, which reduce the flexibility of the peptide backbone, pre-organizing it into a specific bioactive conformation. nih.govbeilstein-journals.org This structural rigidity can lead to higher binding affinity for biological targets and increased stability. nih.gov
Engineering of Helical, Beta-Turn, and Beta-Sheet Mimics
The introduction of sterically demanding or structurally unique unnatural amino acids, such as L-styrylalanine, can significantly influence the secondary structure of a peptide. While not a direct promoter of a single specific fold, its bulky aromatic side chain can disrupt or stabilize local conformations, guiding the peptide into desired structural motifs like β-turns or sheets, which are often located on the surface of proteins and involved in molecular recognition. mdpi.com
The true power of Boc-L-styrylalanine in this context lies in its use as a precursor for cyclization. By strategically placing two styrylalanine residues—or one styrylalanine and another olefin-containing amino acid—within a peptide sequence, a covalent bridge can be formed via ring-closing metathesis (RCM). This macrocyclization is a powerful method to "force" a peptide into a specific shape, effectively mimicking secondary structures. researchgate.net For instance, a cyclic peptide can be engineered to adopt a rigid β-hairpin conformation, a common motif in protein-protein interactions. nih.govresearchgate.net
| Feature | Description | Implication in Mimicry |
| Bulky Side Chain | The styryl group introduces significant steric hindrance. | Can induce turns or restrict backbone rotation to favor specific secondary structures. |
| Rigid Aromatic Group | The phenyl ring and adjacent double bond are planar. | Limits the conformational freedom of the side chain, impacting overall peptide folding. |
| Olefin Handle | The C=C double bond is a reactive site for cyclization. | Enables the creation of macrocycles that lock the peptide into a stable β-turn or sheet mimic. nih.govbeilstein-journals.org |
Development of Cyclic Peptides and Macrocyclic Amino Acid Derivatives
Cyclization is a well-established strategy to overcome the limitations of linear peptides, such as poor metabolic stability and conformational flexibility. nih.govdovepress.com Macrocyclic peptides often exhibit enhanced resistance to enzymatic degradation, greater receptor specificity, and improved membrane permeability. nih.govdrugtargetreview.comnih.gov The styryl side chain of L-styrylalanine is an ideal substrate for olefin metathesis, a robust and versatile reaction for forming carbon-carbon bonds. ox.ac.uktugraz.at
The synthesis of cyclic peptides using this amino acid typically involves the solid-phase synthesis of a linear precursor containing at least one, and often two, olefin-bearing residues. After assembly, the peptide is treated with a ruthenium-based catalyst (e.g., a Grubbs catalyst), which mediates the ring-closing metathesis (RCM) reaction to form a macrocycle. ox.ac.uknih.gov This approach allows for the creation of a diverse library of cyclic peptidomimetics where the ring size and conformation can be systematically varied to optimize biological activity. beilstein-journals.org This strategy is part of a broader effort to generate structurally diverse macrocycles for drug discovery. beilstein-journals.orgresearchgate.net
Functionalization of Peptide Sequences via the Styryl Side Chain
The styryl side chain acts as a versatile platform for post-synthetic modification, allowing for the introduction of various functional groups after the main peptide chain has been assembled. This approach enables the creation of sophisticated molecular probes, targeted therapeutics, and other advanced biomaterials.
Post-Synthetic Modification Through Click Chemistry or Olefin Metathesis
Olefin metathesis is a primary tool for functionalizing peptides containing styrylalanine. rsc.org Through a process called cross-metathesis, the styryl group can react with another olefin to attach a new molecular entity, creating a stable carbon-carbon bond. ox.ac.uk This method is highly efficient and compatible with a wide range of functional groups, making it ideal for modifying complex biomolecules in aqueous environments. ox.ac.uknih.gov
While the styryl group does not directly participate in the most common form of "click chemistry" (the copper-catalyzed azide-alkyne cycloaddition), its olefinic bond can be used in other highly efficient, click-like reactions. For example, the double bond can be a dienophile in Diels-Alder reactions or a partner in 1,3-dipolar cycloadditions. beilstein-journals.org These reactions provide alternative pathways for covalently attaching functional moieties to the peptide scaffold.
| Reaction Type | Mechanism | Application with Styrylalanine |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two olefins on the same peptide chain. | Creates cyclic peptides for conformational constraint. nih.govox.ac.uk |
| Cross-Metathesis (CM) | Intermolecular reaction between the styryl side chain and a separate olefin-containing molecule. | Attaches functional tags, probes, or other molecules. ox.ac.ukrsc.org |
| 1,3-Dipolar Cycloaddition | Reaction of the olefin with a 1,3-dipole (e.g., a nitrile oxide or azide). | Forms heterocyclic linkages to functionalize the peptide. beilstein-journals.org |
Incorporation of Fluorescent Probes or Affinity Tags
The ability to functionalize the styryl side chain via cross-metathesis allows for the straightforward incorporation of reporter molecules. ox.ac.uk For example, a fluorescent dye containing a terminal alkene can be covalently attached to a styrylalanine residue within a peptide. This labeling strategy is used to create probes for tracking peptide localization in cells or for studying peptide-protein interactions using fluorescence-based assays.
Similarly, affinity tags can be introduced to facilitate the purification or detection of peptides. nih.gov A common affinity tag like biotin (B1667282) can be modified with an olefin handle and then conjugated to a styrylalanine-containing peptide. The resulting biotinylated peptide can be used for immobilization on streptavidin-coated surfaces or for affinity-based pulldown experiments. nih.gov
Design of Bioactive Peptides with Enhanced Stability and Receptor Specificity
The ultimate goal of applying the aforementioned strategies is to develop bioactive peptides with superior therapeutic potential. nih.gov Natural peptides are often poor drug candidates due to their rapid degradation by proteases and their lack of specific, stable three-dimensional structures. nih.govmdpi.com
The incorporation and subsequent modification of Boc-L-styrylalanine address these challenges directly.
Enhanced Stability : The creation of macrocycles via RCM of styrylalanine residues makes peptides more resistant to enzymatic cleavage, as proteases often require a flexible, extended conformation to bind and cleave their substrates. nih.govnih.gov The mere presence of an unnatural amino acid can also confer a degree of proteolytic resistance. drugtargetreview.com
Enhanced Receptor Specificity : By locking a peptide into a defined conformation through cyclization, its interaction with a target receptor can be optimized. dovepress.com This conformational constraint reduces the entropic penalty of binding and ensures that the key residues are presented in the correct orientation, leading to higher affinity and specificity. researchgate.netmdpi.com This can translate into more potent biological activity and fewer off-target effects. nih.gov
Use in Generating Peptide-Protein Conjugates or Cross-Linked Assemblies
The unique chemical structure of Boc-L-styrylalanine-DCHA, particularly the presence of a styryl side chain, offers significant potential for its application in the creation of peptide-protein conjugates and cross-linked assemblies. While specific, direct research findings on the use of this compound for these purposes are not extensively documented in publicly available literature, the inherent reactivity of the styryl group provides a strong basis for its utility in bioconjugation and the formation of covalently linked biomolecular structures. The principles of peptide synthesis and bioconjugation suggest that after the deprotection of the Boc group and the removal of the dicyclohexylamine (B1670486) (DCHA) salt, the resulting L-styrylalanine residue within a peptide sequence can serve as a reactive handle for various conjugation and cross-linking strategies.
The styryl group, an unsaturated moiety, is amenable to several types of chemical reactions that can be exploited to link the peptide to a protein or to another peptide chain. These potential reactions can be initiated under specific conditions, offering a degree of control over the conjugation process. The primary strategies would likely involve either photo-induced cross-linking or metal-catalyzed cross-coupling reactions.
Photo-cross-linking is a powerful technique for capturing protein-protein interactions and forming stable covalent bonds. mdpi.com Unnatural amino acids containing photoreactive groups can be incorporated into peptides and, upon activation with UV light, will form highly reactive intermediates that can covalently bond with nearby molecules. mdpi.comresearchgate.net The styryl group in L-styrylalanine contains a carbon-carbon double bond within a conjugated system, which can potentially be activated by light to participate in cycloaddition reactions or other photo-induced chemical transformations. This could enable the peptide containing the styrylalanine residue to be covalently linked to a target protein upon irradiation.
Another plausible approach is the use of transition metal-catalyzed cross-coupling reactions. The styryl group can be considered a vinyl-like functional group, which can participate in reactions such as Heck or Suzuki coupling. dbcls.jp These reactions are well-established methods for forming carbon-carbon bonds in organic synthesis and have been adapted for bioconjugation purposes. dbcls.jp In this context, a peptide containing L-styrylalanine could be coupled to a protein that has been functionalized with a suitable reaction partner, such as a boronic acid or a halide.
The table below outlines potential research findings and applications based on the chemical properties of the styrylalanine side chain for the generation of peptide-protein conjugates and cross-linked assemblies.
| Application | Potential Reaction Type | Role of Styrylalanine Side Chain | Potential Research Findings |
| Peptide-Protein Conjugation | Photo-induced [2+2] Cycloaddition | The styryl group's double bond can undergo a cycloaddition reaction with a suitable functional group on a protein surface upon UV irradiation, forming a stable cyclobutane (B1203170) ring and thus a covalent linkage. | Incorporation of L-styrylalanine into a peptide ligand could allow for photo-cross-linking to its target receptor protein, enabling the identification of binding sites and the creation of stable ligand-receptor complexes for structural studies. |
| Cross-Linked Peptide Assemblies | Olefin Metathesis | The terminal double bond of the styryl group can participate in ring-closing or cross-metathesis reactions catalyzed by ruthenium-based catalysts, leading to the formation of cyclic peptides or covalently linked peptide dimers and oligomers. | Peptides containing L-styrylalanine at specific positions could be designed to self-assemble and then be covalently stabilized through metathesis, forming well-defined nanostructures with potential applications in materials science and drug delivery. |
| Bioconjugation to Functionalized Surfaces | Thiol-ene "Click" Reaction | The alkene of the styryl group can react with a thiol group on a functionalized surface or another biomolecule in the presence of a photoinitiator, forming a stable thioether bond. | Peptides incorporating L-styrylalanine could be efficiently immobilized on thiol-modified surfaces, such as those of biosensors or microarrays, for diagnostic or screening purposes. |
It is important to note that the successful implementation of these strategies would require careful optimization of reaction conditions to ensure selectivity and to preserve the biological activity of the peptide and the target protein. The use of the Boc protecting group and the DCHA salt in the starting material, this compound, is a standard approach in solid-phase peptide synthesis to control the reactivity of the amino acid during peptide chain elongation. google.comresearchgate.net Once the peptide is synthesized, these protecting and counter-ion groups are removed to reveal the reactive L-styrylalanine residue for subsequent conjugation or cross-linking reactions.
Supramolecular Assembly and Materials Science Applications of Styrylalanine Based Peptides
Self-Assembly Mechanisms of Peptides Driven by Styryl-Aromatic Interactions
The spontaneous organization of individual peptide molecules into larger, ordered structures is a phenomenon governed by a delicate balance of non-covalent forces. In the case of styrylalanine-containing peptides, the aromatic-aromatic interactions of the styryl groups play a pivotal role. These interactions, including π-π stacking, are significant driving forces for molecular aggregation and the subsequent stabilization of supramolecular architectures. acs.orgnih.gov The interplay of these aromatic interactions with other non-covalent forces, such as hydrogen bonding between peptide backbones and van der Waals forces, dictates the final morphology and properties of the assembled material. semanticscholar.orgnsf.gov
Peptides, even those as short as dipeptides, contain the necessary molecular information to form highly ordered nanostructures under mild conditions. mdpi.com The self-assembly of styrylalanine-based peptides can lead to a variety of well-defined nanoscale architectures, including nanofibers, nanoribbons, nanotubes, and vesicles. mdpi.comcore.ac.uk The formation of these structures is a direct consequence of the cooperative balance between different intermolecular interactions. mdpi.com
For instance, linear peptides and their derivatives often self-assemble into one-dimensional structures like nanofibers and nanoribbons. mdpi.com The process is often initiated by the aggregation of peptide molecules into smaller clusters, which then act as nuclei for the growth of larger assemblies. The styryl groups, through π-π stacking, can facilitate a directional growth, leading to the formation of elongated structures. The specific morphology is highly dependent on factors such as peptide concentration, solvent, pH, and temperature. mdpi.com The pioneering work on diphenylalanine, a simple aromatic dipeptide, demonstrated its ability to self-assemble into rigid nanotubes, highlighting the crucial role of aromatic residues in directing such formations. nih.govrsc.org
| Nanostructure Type | Driving Interactions | Typical Morphology |
| Fibrils/Fibers | π-π stacking, Hydrogen bonding | Elongated, high aspect ratio structures |
| Tubes | π-π stacking, Hydrogen bonding, Hydrophobic interactions | Hollow, cylindrical structures |
| Vesicles | Amphiphilicity, Hydrophobic interactions | Spherical, bilayered structures |
This table provides a generalized overview of common nanostructures formed by self-assembling peptides and the primary interactions driving their formation.
The precise control over the hierarchical assembly of peptides can be achieved by manipulating their molecular design, specifically through stereochemistry and side-chain engineering. The chirality of the amino acid building blocks has a profound impact on the resulting supramolecular structures. nih.gov The use of L-amino acids, as in Boc-L-Styrylalanine-DCHA, will lead to assemblies with a specific chirality. It has been demonstrated that the stereochemistry of peptides can influence the morphology, mechanical properties, and even the biological response of the resulting materials. nih.govdigitellinc.com Blending peptides with complementary D- and L-stereochemistry can lead to the formation of stereocomplexes with enhanced stability. digitellinc.com
Formation of Ordered Nanostructures (e.g., Fibrils, Tubes, Vesicles)
Development of Peptide-Based Hydrogels and Soft Biomaterials
The self-assembly of styrylalanine-based peptides can lead to the formation of hydrogels, which are three-dimensional networks of nanofibers that can entrap large amounts of water. acs.org These peptide-based hydrogels are of significant interest as soft biomaterials for applications in tissue engineering, drug delivery, and cellular engineering due to their biocompatibility and tunable mechanical properties. nih.govcolostate.edu
The formation of a hydrogel is a macroscopic manifestation of the nanoscale self-assembly of the peptide building blocks. The entanglement of the self-assembled nanofibers creates a porous network that immobilizes the solvent. The properties of the resulting hydrogel, such as its stiffness and stability, can be controlled by tuning the molecular design of the peptide, including the use of specific aromatic moieties like the styryl group. acs.orgdigitellinc.com For instance, the introduction of aromatic groups can enhance the mechanical strength of the hydrogel due to the strong π-π stacking interactions between the peptide fibers.
Exploration of Interfacial Properties and Surface Immobilization of Styrylalanine Peptides
The unique chemical nature of styrylalanine peptides also makes them suitable for studying and modifying interfacial properties. The aromatic styryl group can interact with various surfaces through non-covalent interactions, allowing for the immobilization of these peptides onto solid substrates. This surface modification can be used to create bioactive coatings, functionalize materials, or develop biosensors.
The self-assembly of peptides at interfaces can be different from that in bulk solution, leading to the formation of unique two-dimensional nanostructures. The ability to control the organization of peptides on a surface opens up possibilities for creating patterned surfaces with specific chemical and biological functionalities. The principles of peptide self-assembly, driven by aromatic interactions and hydrogen bonding, are central to achieving this control. acs.orgresearchgate.net
Chiral Recognition and Sensing Applications of L Styrylalanine Derivatives
Exploiting the Intrinsic Chirality of L-Styrylalanine for Enantioselective Processes
The chirality centered at the α-carbon of L-styrylalanine is a fundamental feature that can be leveraged for enantioselective processes. wikipedia.org Enantioselective synthesis is a critical area of chemistry that aims to produce a specific enantiomer of a chiral product, which is vital in fields like pharmaceuticals where different enantiomers can have vastly different biological effects. wikipedia.org
One of the primary ways the chirality of L-styrylalanine is exploited is through enzymatic kinetic resolution. In this process, an enzyme selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the two. Research has focused on expanding the substrate scope of enzymes like Phenylalanine Ammonia-Lyase from Petroselinum crispum (PcPAL) to accommodate unnatural amino acids such as styrylalanine. researchgate.net Wild-type PcPAL was found to deaminate L-styrylalanine, but with a catalytic efficiency (kcat/KM) 777 times lower than its natural substrate, L-phenylalanine. researchgate.net Through protein engineering, specifically by mutating the F137 residue in the active site to a smaller amino acid like valine (F137V-PcPAL), the enzyme's catalytic efficiency towards L-styrylalanine was dramatically improved, becoming comparable to the wild-type enzyme's efficiency with L-phenylalanine. researchgate.net This enhanced activity allows for the efficient kinetic resolution of racemic styrylalanine, where the L-enantiomer is consumed, leaving behind the highly pure D-enantiomer. researchgate.net
Table 1: Catalytic Efficiency of Phenylalanine Ammonia-Lyase (PcPAL) Variants on L-Styrylalanine
| Enzyme Variant | Substrate | Relative Catalytic Efficiency (kcat/KM) | Outcome |
|---|---|---|---|
| wt-PcPAL (Wild Type) | L-Phenylalanine | 1 (Reference) | Natural substrate deamination. |
| wt-PcPAL (Wild Type) | L-Styrylalanine | ~0.0013 (777-fold lower than with L-Phe) | Very low activity. researchgate.net |
| F137V-PcPAL (Mutant) | L-Styrylalanine | Comparable to wt-PcPAL with L-Phe | Greatly enhanced activity, enabling efficient kinetic resolution of racemic styrylalanine. researchgate.net |
Design and Synthesis of Peptide-Based Chiral Recognition Receptors
The incorporation of L-styrylalanine into peptide chains is a promising strategy for creating receptors capable of chiral recognition. The fixed stereochemistry of the L-amino acid, combined with the specific interactions of its side chain, can enforce a particular three-dimensional conformation on the peptide backbone. jyu.fi This defined structure can create a chiral binding pocket, allowing the peptide to interact differently with the enantiomers of a target molecule.
The principles of chiral recognition by peptides are well-established. Studies have shown that the chirality of amino acid residues within a peptide can have a profound impact on its interaction with other molecules and its self-assembly properties. jyu.firsc.org For instance, research on protein-triggered hydrogelation demonstrated that a peptide composed of natural L-amino acids could be induced to form a hydrogel by bovine serum albumin (BSA), while its enantiomeric counterpart, made of D-amino acids, did not form a gel under the same conditions. rsc.org This highlights how a protein can recognize and selectively interact with a peptide of a specific chirality. rsc.org
Potential in Enantioselective Catalysis or Separation Systems
The structural features of L-styrylalanine derivatives suggest significant potential in the development of systems for enantioselective catalysis and separation.
Enantioselective Catalysis: Chiral ligands are fundamental to asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. wikipedia.org Derivatives of L-styrylalanine could be synthesized to act as chiral ligands for metal catalysts. The combination of a stereogenic center and a functionalizable styryl group allows for the creation of a defined chiral environment around a metal center, potentially influencing the stereochemical outcome of a catalyzed reaction. Phase-transfer catalysis, which often employs chiral catalysts derived from Cinchona alkaloids, is a powerful method for the enantioselective synthesis of amino acids and other chiral compounds. acs.orgresearchgate.netnih.gov L-styrylalanine-based structures could be explored as a new class of organocatalysts or ligands for such processes.
Enantioselective Separation: Chiral separation, or resolution, is the process of separating a racemic mixture into its constituent enantiomers. One advanced approach involves the use of homochiral metal-organic frameworks (MOFs). Recent studies have demonstrated the creation of metal-peptide frameworks where the pores are inherently chiral due to the exclusive use of L-amino acids in the linking struts. chemrxiv.org These chiral pores can exhibit selective adsorption of one enantiomer of a chiral drug over the other. For example, a framework designated Co-L-GGvinylbipy, constructed using L-amino acids, was shown to be effective in the enantioselective separation of the drug penicillamine. chemrxiv.org By controlling the saturation of the drug within the MOF's pores, a significant enantiomeric excess (ee) could be achieved. chemrxiv.org This demonstrates a clear application for L-styrylalanine; it could be incorporated into similar peptide linkers to create bespoke chiral stationary phases for chromatographic separations or selective adsorption systems.
Table 2: Enantioselective Adsorption of Penicillamine in a Homochiral Metal-Peptide Framework
| Framework | Chiral Drug | Maximum Enantiomeric Excess (ee) Achieved | Mechanism |
|---|---|---|---|
| Co-L-GGvinylbipy | D/L-Penicillamine | 76.1% (favoring L-Penicillamine) | Selective adsorption within the homochiral pores of the peptide-based MOF. chemrxiv.org |
Future Research Directions and Emerging Methodologies
Integration into Advanced Automated Peptide Synthesis Platforms
Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide production, allowing for the stepwise assembly of amino acids into a defined sequence. silantes.com Boc-L-Styrylalanine-DCHA is designed for compatibility with SPPS protocols. The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, while the DCHA (dicyclohexylamine) salt enhances stability.
Future research will focus on optimizing the incorporation of this compound into fully automated SPPS workflows. Key areas of investigation include:
Coupling Efficiency: Studies will aim to quantify the coupling efficiency of this compound with various resins and adjacent amino acids. This is critical for synthesizing long peptides with high purity. peptide.com
Solvent Compatibility: The development of greener and more effective solvents for SPPS, such as N-butylpyrrolidinone (NBP), requires re-evaluation of the solubility and reactivity of protected amino acids. rsc.org Research is needed to ensure high-yield incorporation in these alternative solvents. rsc.org
Steric Hindrance: The bulky styryl group can present challenges in synthesis. Method development will focus on advanced coupling reagents and optimized reaction conditions (e.g., temperature) to overcome potential steric hindrance and ensure complete reactions. rsc.org
| Parameter | Focus Area for Future Research | Rationale |
| Coupling Yield | Maximizing incorporation efficiency in automated SPPS cycles. | Ensures high purity of the final peptide product, especially for longer sequences. |
| Reaction Kinetics | Determining optimal coupling times and reagent concentrations. | Improves the speed and cost-effectiveness of automated peptide synthesis. |
| Solvent Systems | Evaluating performance in emerging "green" solvents like NBP. | Addresses environmental concerns and adapts to new synthesis standards. rsc.org |
| Deprotection | Ensuring complete and clean removal of Boc and side-chain protecting groups. | Prevents unwanted side reactions and truncated peptide sequences. |
Exploration of Novel Chemical Modifications at the Styryl Moiety for Enhanced Functionality
The true potential of styrylalanine lies in the chemical versatility of its styryl group. The phenyl ring is amenable to various substitutions, allowing for the introduction of new functionalities. This re-emerging field of covalent chemical modification offers a powerful way to tailor proteins and enzymes. nih.gov
Future work will explore a range of modifications to create a library of functionalized styrylalanine derivatives:
Fluorophores: Introducing fluorescent groups onto the styryl ring can create peptides that act as probes for biological imaging or for measuring protein interactions via Förster Resonance Energy Transfer (FRET). bitesizebio.com
Cross-linking Agents: The styryl moiety itself can be modified to become a photo-activatable cross-linker, enabling the study of protein-protein or protein-nucleic acid interactions. wikipedia.orgrsc.org
Bio-orthogonal Handles: Attaching chemical handles like alkynes or azides would allow for subsequent modification of the peptide using bio-orthogonal "click" chemistry, enabling the attachment of drugs, imaging agents, or other molecules.
| Modification Type | Potential Functionality | Example Application |
| Halogenation (e.g., F, Cl, Br) | Altering electronic properties, enhancing binding affinity. | Creating peptides with increased stability or target affinity. bitesizebio.com |
| Nitration/Amination | Introducing reactive handles for further chemical conjugation. | Labeling peptides with probes or conjugating them to carrier molecules. |
| Alkoxylation/Hydroxylation | Modulating solubility and hydrogen-bonding capabilities. | Improving the pharmacokinetic properties of therapeutic peptides. |
| Addition of Photo-reactive Groups | Enabling light-induced covalent cross-linking to target molecules. | Mapping protein interaction sites within living cells. wikipedia.org |
Rational Design of Peptides for Specific Molecular Recognition and Binding Events
Rational design combines computational modeling with chemical synthesis to create peptides that bind to specific biological targets with high affinity and selectivity. mdpi.comfrontiersin.org The unique steric and electronic properties of the styrylalanine side chain make it a valuable component in this process.
Future research will leverage computational tools to:
Model Binding Interactions: Use molecular docking to predict how the styryl group will interact with the binding pocket of a target protein. mdpi.com Its aromatic nature can facilitate π-stacking interactions, which are crucial for molecular recognition.
Optimize Binding Affinity: Systematically design and test peptides where styrylalanine replaces natural amino acids like phenylalanine or tyrosine. This can tune the binding affinity and specificity for targets such as enzymes or receptors. rsc.orgmdpi.com
Stabilize Peptide Conformations: The rigid structure of the styryl group can be used to stabilize specific secondary structures in a peptide, such as β-sheets or α-helices, which is often a prerequisite for high-affinity binding. researchgate.net
Studies have shown that modifying peptide sequences by incorporating non-natural amino acids or altering motifs can significantly tune the affinity and specificity for targets like glycosaminoglycans. mdpi.com This principle is directly applicable to the use of styrylalanine.
Development of Styrylalanine-Containing Tools for Chemical Biology Investigations
Chemical biology uses chemical tools to study and manipulate biological systems. epfl.chcsic.es Peptides containing styrylalanine are poised to become powerful tools in this field. The development of these tools is a key area of future research. nih.gov
Emerging applications include:
Photo-cross-linking Probes: As mentioned, the styryl group can be rendered photo-reactive. Upon exposure to UV light, it can form a covalent bond with nearby molecules. wikipedia.org This allows researchers to "trap" transient interactions between a styrylalanine-containing peptide and its binding partners, which can then be identified using mass spectrometry. thermofisher.comnih.gov This technique is invaluable for mapping protein interaction networks. wikipedia.org
Fluorescent Reporters: By synthesizing styrylalanine derivatives with inherent fluorescence, researchers can create peptides that report on their local environment. For example, a change in fluorescence could signal the binding of the peptide to its target or a change in the local pH or polarity.
Enzyme Activity Probes: Incorporating styrylalanine into a peptide substrate for a specific enzyme can be used to study enzyme activity. Cleavage of the peptide could lead to a detectable change in fluorescence or another spectroscopic signal.
Green Chemistry Approaches to the Synthesis and Application of Modified Amino Acids
The principles of green chemistry, which focus on creating chemical processes that are environmentally benign, are becoming increasingly important. researchgate.net Future research will seek to develop more sustainable methods for both the synthesis of this compound and its use in peptide synthesis.
Key areas of focus include:
Biocatalytic Synthesis: Exploring the use of enzymes, such as phenylalanine ammonia-lyases (PALs), to synthesize L-styrylalanine from simpler, renewable precursors. rsc.orgresearchgate.net While enzymes often have narrow substrate scopes, protein engineering can be used to develop variants that accept styryl-containing substrates. rsc.orgnih.gov This approach avoids the use of harsh reagents and protecting groups.
Atom-Efficient Reactions: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.
Safer Solvents: Reducing the reliance on hazardous solvents like dimethylformamide (DMF) in favor of greener alternatives for both the amino acid synthesis and the subsequent solid-phase peptide synthesis. rsc.orgrsc.org
Q & A
Basic: What experimental protocols are recommended for synthesizing Boc-L-Styrylalanine-DCHA with high purity?
To synthesize this compound, follow a stepwise approach:
- Step 1 : Use tert-butoxycarbonyl (Boc) protection for the amino group to prevent unwanted side reactions during coupling. Ensure anhydrous conditions for the reaction .
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel) and confirm purity using thin-layer chromatography (TLC) with UV visualization .
- Step 3 : Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) to verify structural integrity and purity (>95%) .
- Note : Document reagent sources (e.g., CAS numbers) and storage conditions (e.g., refrigeration at 0–6°C for hygroscopic intermediates) to ensure reproducibility .
Basic: Which analytical techniques are critical for validating the structural identity of this compound?
- Primary methods :
- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm backbone structure and stereochemistry. Compare peaks to literature data for styrylalanine derivatives .
- Mass spectrometry (MS) : Use electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to confirm molecular weight .
- Secondary validation :
Advanced: How can researchers design stability studies to evaluate this compound under varying conditions?
- Experimental design :
- Analytical endpoints :
- Contradiction resolution : If stability data conflicts with prior studies, cross-validate using orthogonal methods (e.g., NMR vs. X-ray crystallography) .
Advanced: What methodological strategies resolve contradictions in spectroscopic data for this compound?
- Step 1 : Re-examine experimental conditions (e.g., solvent polarity, concentration) that may alter NMR chemical shifts or peak splitting .
- Step 2 : Compare data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) to identify outliers .
- Step 3 : Collaborate with independent labs to replicate results, ensuring standardized protocols (e.g., identical deuterated solvents) .
- Documentation : Clearly annotate anomalies in supplementary materials and discuss potential causes (e.g., tautomerism, crystallographic polymorphism) .
Basic: How should researchers conduct a rigorous literature review on this compound?
- Keyword strategy : Use terms like “styrylalanine derivatives,” “Boc-protection,” and “DCHA salt” in databases (SciFinder, PubMed) .
- Critical analysis : Cross-reference synthesis protocols and spectral data across studies to identify consensus or discrepancies .
Advanced: How can computational methods predict the reactivity of this compound in peptide coupling reactions?
- Molecular modeling : Use software (e.g., Gaussian, Schrödinger Suite) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Docking studies : Simulate interactions with common coupling agents (e.g., HATU, DCC) to optimize reaction conditions .
- Validation : Compare computational predictions with experimental yields and side-product profiles .
Advanced: What factors contribute to variability in this compound synthesis yields across laboratories?
- Key variables :
- Troubleshooting :
Advanced: How to design kinetic studies for reactions involving this compound?
- Protocol :
- Data interpretation :
- Identify rate-limiting steps by comparing kinetic isotope effects (KIEs) for proton-transfer vs. bond-forming steps .
- Address outliers by repeating trials with freshly prepared reagents .
Basic: What are the optimal storage conditions for this compound to maintain long-term stability?
- Short-term : Store at 0–6°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .
- Long-term : For bulk quantities, use lyophilization to create a stable powder, and confirm integrity via annual HPLC reanalysis .
Advanced: How to integrate experimental data with theoretical models for this compound applications?
- Workflow :
- Publication standards : Clearly delineate computational assumptions (e.g., solvent models) and experimental limitations in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
